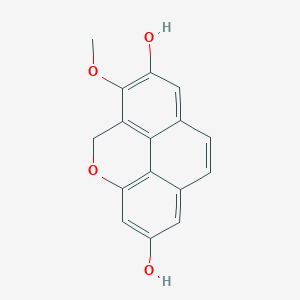

6-Methoxy-5H-4-oxa-pyrene-2,7-diol

Description

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,9,11,13-heptaene-6,13-diol |

InChI |

InChI=1S/C16H12O4/c1-19-16-11-7-20-13-6-10(17)4-8-2-3-9(5-12(16)18)14(11)15(8)13/h2-6,17-18H,7H2,1H3 |

InChI Key |

SBFGLQBYWJJLEG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1CO4)O)O |

Canonical SMILES |

COC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1CO4)O)O |

Synonyms |

3-M-2,7-DPP 3-methoxy-2,7-dihydroxy-5H-phenanthro(4,5-bcd)pyran |

Origin of Product |

United States |

Preparation Methods

Boron-Mediated Borylation and Oxidation

A prominent strategy involves iridium-catalyzed borylation of pyrene precursors, followed by oxidative coupling. This method, adapted from post-synthetic modification techniques for pyrene-4,5-diones, proceeds as follows:

-

Borylation of Pyrene-4,5-di(ethyleneglycol)ketal :

-

Reagents : Bis(pinacolato)diboron (2 equiv), [Ir(OMe)COD]₂ (0.05 equiv), 4,4’-di-tert-butyl-2,2’-bipyridine (0.1 equiv).

-

Conditions : Methyl tert-butyl ether (MTBE), 80°C, 20 h.

-

Yield : 49% for 2,7-bis(Bpin)-4,5-di(ethyleneglycol)ketal-pyrene.

-

-

Oxidative Cleavage and Cyclization :

-

Reagents : NaIO₄ (8.5 equiv), trifluoroacetic acid (TFA).

-

Conditions : THF/H₂O, room temperature, 3 days under air.

-

Outcome : Boronic acid-bearing pyrene-4,5-dione intermediate (88% yield), which undergoes methanolysis to install the methoxy group.

-

This route achieves regioselective functionalization at the 2,7-positions, critical for subsequent hydroxylation.

Functional Group Introduction Strategies

Methoxy Group Installation

Methylation of hydroxyl precursors using dimethyl sulfate or methyl iodide in alkaline media is standard. However, regioselectivity remains a hurdle due to pyrene’s symmetry.

Hydroxylation Techniques

Electrophilic hydroxylation using hydrogen peroxide or enzymatic systems (e.g., cytochrome P450 mimics) targets the 2,7-positions:

-

Metal-Catalyzed Hydroxylation :

Comparative Analysis of Synthesis Methods

The table below evaluates key methodologies based on yield, scalability, and regioselectivity:

Challenges and Optimization Opportunities

-

Regioselectivity in Methoxy Placement :

-

Stability of Intermediates :

-

Green Chemistry Approaches :

-

Solvent-free mechanochemical synthesis reduces waste but remains untested for this compound.

-

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-5H-4-oxa-pyrene-2,7-diol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as hydroxylation and methoxylation of pyrene derivatives. For example, naphthalene-2,7-diol derivatives are synthesized using propylene carbonate at 210–220°C with catalysts like potassium carbonate . Reaction conditions (temperature, solvent, catalyst) are optimized via iterative testing: monitor reaction progress using TLC or HPLC, and adjust parameters to maximize yield (e.g., reflux in toluene for 12–24 hours). Purification often involves column chromatography with silica gel and ethanol/hexane eluents .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to verify methoxy and hydroxyl group positions.

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peak at m/z 286.08 for CHO) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvent effects. To resolve:

- Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 9H-Fluorene-2,7-diol derivatives) to identify common artifacts .

Q. What are the challenges in achieving solubility and stability for this compound in aqueous vs. organic media?

- Methodological Answer :

- Solubility : The compound’s aromatic core and polar groups (e.g., -OH, -OCH) limit aqueous solubility. Use co-solvents like DMSO:water (1:4) or micellar systems (e.g., Tween-80) .

- Stability : Store at 2–8°C under inert gas (N) to prevent oxidation. Monitor degradation via UV-Vis spectroscopy (absorbance shifts >5 nm indicate instability) .

Q. Which advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using a Q-TOF mass spectrometer in negative ion mode .

- XRD : Confirm crystallinity and identify polymorphic forms, which may affect biological activity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications) .

Q. How does this compound interact with biological macromolecules, and what experimental designs are optimal for these studies?

- Methodological Answer :

- Fluorescence Quenching Assays : Use the compound’s intrinsic fluorescence (λ = 350 nm, λ = 420 nm) to study binding with proteins (e.g., BSA) via Stern-Volmer plots .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding sites, followed by SPR or ITC for affinity measurements .

Q. What computational methods are effective in modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (related to redox behavior) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures using GROMACS .

Application-Oriented Questions

Q. What are the potential applications of this compound in material science?

- Methodological Answer :

- Photoluminescent Materials : Incorporate into polymers (e.g., PMMA) via copolymerization; monitor emission spectra (λ = 400–500 nm) for OLED or sensor applications .

- Catalysis : Functionalize metal-organic frameworks (MOFs) to enhance catalytic activity in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.